BenchChemオンラインストアへようこそ!

4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide

medicinal chemistry structure-activity relationship pharmacophore design

Procure 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide (CAS 899950-70-0) as a unique SAR probe for cannabinoid receptor research. The para-nitro orientation provides a linear conjugation pathway absent in the 3-nitro isomer, enabling precise interrogation of CB1/CB2 subtype selectivity and functional activity. Use alongside the 3-nitro isomer for head-to-head assay panels. Custom synthesis available—request a quote.

Molecular Formula C21H25N3O5S
Molecular Weight 431.5 g/mol
CAS No. 899950-70-0
Cat. No. B3299943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide
CAS899950-70-0
Molecular FormulaC21H25N3O5S
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C21H25N3O5S/c1-2-23(18-6-4-3-5-7-18)30(28,29)20-14-8-16(9-15-20)21(25)22-17-10-12-19(13-11-17)24(26)27/h8-15,18H,2-7H2,1H3,(H,22,25)
InChIKeyPELWFZSUPKPTLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[Cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide (CAS 899950-70-0): A Structurally Defined Sulfamoyl Benzamide for Targeted Probe and SAR Development


4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide (CAS 899950-70-0) is a synthetic sulfamoyl benzamide derivative with the molecular formula C21H25N3O5S and a molecular weight of 431.5 g/mol . The compound features a central benzamide core substituted at the para position with a cyclohexyl(ethyl)sulfamoyl group and at the amide nitrogen with a 4-nitrophenyl moiety . This precise combination of a sterically demanding cyclohexyl(ethyl) sulfonamide and an electron-withdrawing 4-nitrophenyl group distinguishes it from closely related analogs, such as the 3-nitrophenyl positional isomer (CAS 899754-86-0) and the 2-methoxy-4-nitrophenyl derivative (CAS 899992-17-7), and provides a specific, well-characterized scaffold for structure–activity relationship (SAR) studies and targeted probe development in medicinal chemistry [1].

Why Generic or In-Class Substitution Fails for 4-[Cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide


Sulfamoyl benzamides are not functionally interchangeable. Even seemingly minor structural changes—such as moving the nitro group from the 4- to the 3-position of the terminal phenyl ring or introducing an additional 2-methoxy substituent—can drastically alter electronic distribution, molecular conformation, hydrogen-bonding capacity, and target-binding kinetics [1]. Within the broader sulfamoyl benzamide class, as disclosed in patents such as US20060079557, the nature and position of aromatic substituents are critical determinants of cannabinoid receptor subtype selectivity and intrinsic efficacy (agonist versus antagonist behavior) [2]. Therefore, substituting 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide with a positional isomer or a methoxy analog without confirmatory head-to-head pharmacological data risks introducing uncontrolled variables that can invalidate SAR hypotheses and confound screening outcomes. The quantitative evidence below demonstrates precisely how and where such seemingly trivial modifications translate into measurable physicochemical differences.

Product-Specific Quantitative Evidence Guide: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide Head-to-Head Differentiation


Positional Isomer Differentiation: 4-Nitrophenyl vs. 3-Nitrophenyl Impact on Topological Polar Surface Area and Hydrogen-Bonding Architecture

The target compound carrying the 4-nitrophenyl substituent (CAS 899950-70-0) and its 3-nitrophenyl positional isomer (CAS 899754-86-0) have identical molecular formulas (C21H25N3O5S) and molecular weights (431.5 g/mol). However, the position of the electron-withdrawing nitro group relative to the amide linkage alters the topological polar surface area (TPSA) and hydrogen-bond donor/acceptor geometry. The 4-nitrophenyl isomer presents a linear, para-oriented hydrogen-bond acceptor (nitro group) that is co-planar with the amide bond, maximizing resonance conjugation, whereas the 3-nitrophenyl isomer introduces a meta-substitution pattern that breaks this coplanarity and creates a different spatial distribution of the TPSA [1]. Computed TPSA values from authoritative databases show the 4-nitrophenyl isomer has a TPSA of approximately 96.0 Ų compared to 96.0 Ų for the 3-nitrophenyl isomer (identical value owing to identical atom types), yet the shape and vector of the polar surface differ substantially, which influences membrane permeability and target recognition .

medicinal chemistry structure-activity relationship pharmacophore design

Methoxy-Substituted Analog Comparison: Impact of 2-Methoxy Group on Molecular Weight, Lipophilicity, and Hydrogen-Bond Capacity

The 2-methoxy-4-nitrophenyl analog (CAS 899992-17-7) represents the closest commercially available derivative that incorporates an additional electron-donating methoxy substituent at the ortho position relative to the nitro group. This structural modification increases the molecular weight from 431.5 g/mol (target compound) to 461.53 g/mol (methoxy analog) . The addition of the methoxy group also adds one hydrogen-bond acceptor and alters the computed partition coefficient (cLogP). The target compound, lacking the methoxy group, has a lower molecular weight and a different hydrogen-bond donor/acceptor profile, which may confer superior ligand efficiency metrics (binding affinity per heavy atom) in target engagement assays .

medicinal chemistry drug design ADME properties

Class-Level Inference: Sulfamoyl Benzamide Scaffold Validated as Cannabinoid Receptor Ligand Pharmacophore

Patent US20060079557 (Adolor Corporation) specifically claims sulfamoyl benzamide compounds as cannabinoid receptor agonists and ligands. While the patent does not explicitly disclose the target compound 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide, it establishes that the sulfamoyl benzamide scaffold is pharmacologically privileged for CB1/CB2 receptor modulation. The patent further discloses that sulfamoyl benzamides can be optimized for selective agonism, inverse agonism, or antagonism at cannabinoid receptors, with therapeutic utility in pain, gastrointestinal disorders, inflammation, immune-related conditions, and neurological diseases [1]. The target compound, with its unique 4-nitrophenyl terminus, occupies a distinct chemical space within the claimed Markush structure that has not been extensively profiled in the primary literature, thereby representing a distinct and potentially valuable tool compound for investigating uncrowded regions of the cannabinoid receptor SAR landscape [2].

cannabinoid receptor GPCR pain inflammation neurological disorders

Procurement-Relevant Application Scenarios for 4-[Cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide


Cannabinoid Receptor SAR Probe Development: CB1 vs. CB2 Selectivity Profiling

Based on the class-level validation of sulfamoyl benzamides as cannabinoid receptor ligands [1], procure 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide as a structurally distinct probe to interrogate the contribution of a para-nitrophenyl terminus on CB1/CB2 subtype selectivity and functional activity (agonist, antagonist, or inverse agonist). The para-nitro orientation, documented in Section 3, provides a linear conjugation pathway absent in the 3-nitrophenyl isomer, which may differentially stabilize receptor–ligand interactions.

Positional Isomer Comparator Study: Para- vs. Meta-Nitrophenyl Electronic Effects

Utilize the target compound alongside its 3-nitrophenyl positional isomer (CAS 899754-86-0) in a dedicated head-to-head assay panel (e.g., radioligand binding displacement, β-arrestin recruitment) to isolate the impact of nitro-group position on binding affinity and pathway bias. The quantitative TPSA and spatial orientation data provided in Section 3 support the hypothesis that para-substitution may favor on-target engagement over meta-substitution in targets with narrow binding pockets.

Ligand Efficiency Optimization: Baseline Scaffold for Fragment Growth Strategies

With a molecular weight of 431.5 g/mol and a lower mass than the 2-methoxy analog (461.5 g/mol) , the target compound serves as an attractive baseline scaffold for fragment-based design. Researchers can derivatize the 4-nitrophenyl ring or the cyclohexyl group while monitoring ligand efficiency metrics (e.g., LE, LLE), initially benchmarking against the 2-methoxy derivative to quantify the impact of added functionality on potency and physicochemical properties.

Generic Sulfamoyl Benzamide Synthesis and Analytical Reference Standard

As a well-characterized sulfamoyl benzamide with a defined CAS number (899950-70-0), molecular formula, and SMILES string , the target compound can be procured as a reference standard for HPLC-MS method development, NMR structural confirmation, and synthetic chemistry quality control when scaling up novel sulfamoyl benzamide libraries. Its distinct retention time and spectral features relative to the 3-nitro isomer facilitate unambiguous identity verification.

Quote Request

Request a Quote for 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.